molecular formula C7HClF5NO2 B6313209 6-Chloro-2,3-difluoro-5-(trifluoromethyl)nitrobenzene CAS No. 1858255-31-8

6-Chloro-2,3-difluoro-5-(trifluoromethyl)nitrobenzene

Cat. No.: B6313209
CAS No.: 1858255-31-8
M. Wt: 261.53 g/mol
InChI Key: DYMBWCFYESBWPX-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluoro-5-(trifluoromethyl)nitrobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of functional groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and nitration reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Large-scale production may also involve continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-difluoro-5-(trifluoromethyl)nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2,3-difluoro-5-(trifluoromethyl)nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-difluoro-5-(trifluoromethyl)nitrobenzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,3-difluoro-5-(trifluoromethyl)nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of chlorine, fluorine, and nitro groups on the benzene ring makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-chloro-1,2-difluoro-3-nitro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF5NO2/c8-4-2(7(11,12)13)1-3(9)5(10)6(4)14(15)16/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMBWCFYESBWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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